molecular formula C9H15NO B2498799 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane CAS No. 1820704-03-7

1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B2498799
CAS No.: 1820704-03-7
M. Wt: 153.225
InChI Key: UATQYOHYZJQRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.23 g/mol . It is characterized by a spirocyclic structure, which includes a cyclopropyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Chemical Reactions Analysis

1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target molecules with high specificity, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:

The uniqueness of 1-Cyclopropyl-5-oxa-2-azaspiro[3

Properties

IUPAC Name

3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-4-9(11-5-1)6-10-8(9)7-2-3-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQYOHYZJQRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2C3CC3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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